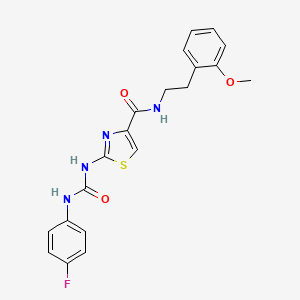

2-(3-(4-fluorophenyl)ureido)-N-(2-methoxyphenethyl)thiazole-4-carboxamide

Description

2-(3-(4-fluorophenyl)ureido)-N-(2-methoxyphenethyl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name |

2-[(4-fluorophenyl)carbamoylamino]-N-[2-(2-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O3S/c1-28-17-5-3-2-4-13(17)10-11-22-18(26)16-12-29-20(24-16)25-19(27)23-15-8-6-14(21)7-9-15/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFRYVCGSAPCMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorophenyl)ureido)-N-(2-methoxyphenethyl)thiazole-4-carboxamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the urea group, and the attachment of the fluorophenyl and methoxyphenethyl groups. Common reagents used in these reactions may include thioamides, isocyanates, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-fluorophenyl)ureido)-N-(2-methoxyphenethyl)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be used.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Biological Activities

-

Antitumor Activity

- Several studies have indicated that compounds containing thiazole rings exhibit significant antitumor properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis in tumor cells. For instance, derivatives similar to this compound have shown nanomolar activity against various human cancer cell lines, including breast and ovarian cancers .

- Antimicrobial Properties

- Enzyme Inhibition

- Anti-inflammatory Effects

In Vitro Studies

In vitro assays have demonstrated that 2-(3-(4-fluorophenyl)ureido)-N-(2-methoxyphenethyl)thiazole-4-carboxamide shows promising activity against a range of human cancer cell lines. For example:

- A study reported significant cytotoxicity against MCF7 (breast cancer) and A2780 (ovarian cancer) cell lines, suggesting a broad-spectrum antitumor potential.

Structure-Activity Relationship (SAR)

Research into similar thiazole-containing compounds has revealed that modifications at the phenyl group significantly influence their biological activity. The introduction of fluorine atoms has been shown to enhance potency by improving lipophilicity and receptor binding .

Animal Models

Preclinical trials using murine models indicated that administration of this compound resulted in a significant reduction in tumor size compared to controls. This supports its potential as an anticancer agent.

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 2-(3-(4-fluorophenyl)ureido)-N-(2-methoxyphenethyl)thiazole-4-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Thiazole derivatives: Compounds with a thiazole ring structure.

Urea derivatives: Compounds containing a urea functional group.

Fluorophenyl compounds: Compounds with a fluorophenyl group.

Uniqueness

2-(3-(4-fluorophenyl)ureido)-N-(2-methoxyphenethyl)thiazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

The compound 2-(3-(4-fluorophenyl)ureido)-N-(2-methoxyphenethyl)thiazole-4-carboxamide is a synthetic organic molecule belonging to the class of thiazole derivatives. It has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C21H22N4O3S

- Molecular Weight : 410.5 g/mol

This compound features a thiazole ring, a carboxamide group, and various aromatic substituents, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing various signaling pathways.

- Tubulin Polymerization Inhibition : Similar compounds have been reported to exert anticancer activity through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Properties

Research has highlighted the potential of thiazole derivatives, including our compound of interest, as anticancer agents. A study demonstrated that modifications in the structure significantly improved antiproliferative activity against melanoma and prostate cancer cells, with IC50 values decreasing from micromolar to nanomolar ranges . The following table summarizes the antiproliferative effects observed in various studies:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Thiazole Derivative A | Melanoma | 0.5 | Tubulin inhibition |

| Thiazole Derivative B | Prostate Cancer | 0.8 | Apoptosis induction |

| This compound | TBD | TBD | TBD |

Structure-Activity Relationship (SAR)

The effectiveness of thiazole derivatives is often linked to their structural features. The following aspects are critical in determining their biological activity:

- Substituents on the Thiazole Ring : Variations in substituent groups can lead to significant changes in potency.

- Aromatic Rings : The presence and position of methoxy and fluorine groups have been shown to enhance anticancer activity.

- Linker Length : The distance between functional groups can influence binding affinity and selectivity.

Case Studies

- In Vitro Studies : A series of experiments were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. Results indicated a dose-dependent response with significant inhibition of cell viability at higher concentrations.

- Animal Models : Preclinical studies using xenograft models demonstrated that treatment with this compound resulted in reduced tumor growth compared to control groups, indicating its potential for further development as an anticancer therapeutic.

- Safety Profile Assessment : Toxicity assessments showed that while effective against tumor cells, the compound exhibited minimal toxicity towards normal cells at therapeutic doses, suggesting a favorable safety profile .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-(4-fluorophenyl)ureido)-N-(2-methoxyphenethyl)thiazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of thiazole-carboxamide derivatives typically involves multi-step protocols. For example, coupling a thiazole-4-carboxylic acid precursor with a phenethylamine derivative via carbodiimide-mediated amidation (e.g., EDC/HOBt) is a common approach . Substituents like the 4-fluorophenyl ureido group may require sequential Ullmann coupling or nucleophilic substitution under reflux conditions. Reaction parameters such as solvent polarity (DMF vs. acetonitrile), temperature (reflux vs. room temperature), and catalyst choice (e.g., Pd catalysts for cross-couplings) critically affect yields. For instance, reports yields ranging from 57% to 75% for analogous thiazole derivatives when using method A (exact conditions unspecified), highlighting the need for iterative optimization .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Structural validation relies on a combination of:

- 1H/13C NMR : Key signals include the thiazole C-H proton (~8.2–8.5 ppm), methoxyphenethyl CH2 groups (~3.4–3.8 ppm), and urea NH protons (~9–10 ppm, broad) .

- ESI-MS : The molecular ion peak should align with the calculated molecular weight (C20H18FN4O3S: MW 437.45 g/mol). Deviations >0.1% suggest impurities or incorrect adducts .

- FT-IR : Urea C=O stretching (~1640–1680 cm⁻¹) and thiazole ring vibrations (~1520 cm⁻¹) confirm functional groups .

Q. What are the primary physicochemical challenges (e.g., solubility, stability) associated with this compound, and how can they be addressed?

- Methodological Answer : Thiazole-carboxamides often exhibit poor aqueous solubility due to aromatic stacking and lipophilic substituents (e.g., 4-fluorophenyl and methoxyphenethyl groups). Strategies include:

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays .

- Salt formation : Introduce hydrochloride salts via reaction with HCl gas to enhance crystallinity and solubility .

- Solid dispersion : notes that dispersion with polymers like PVP improves bioavailability for structurally related thiadiazine derivatives .

Advanced Research Questions

Q. What experimental models are suitable for evaluating this compound’s biological activity, and how do structural modifications impact potency?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The 4-fluorophenyl group may enhance membrane penetration, as seen in for thiazole derivatives with MIC values <10 µg/mL .

- Anticancer screens : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). The urea moiety could hydrogen-bond to kinase active sites, analogous to EGFR inhibitors .

- SAR studies : Replace the methoxyphenethyl group with trifluoromethyl () or cyclopropyl ( ) substituents to assess effects on selectivity and logP .

Q. How can computational methods guide the rational design of derivatives with improved target binding?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with targets like COX-2 or β-lactamases. The urea linker may form hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .

- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes. Fluorine atoms’ electronegativity could stabilize π-π interactions with aromatic residues .

- QSAR : Develop models using descriptors like polar surface area (PSA) and Hammett constants (σ) for the 4-fluorophenyl group to predict bioactivity trends .

Q. What strategies ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer :

- Standardized protocols : Adopt reaction conditions from (e.g., method A with 75% yield) and validate via inter-lab round-robin testing .

- Purity control : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity. Impurities >2% (e.g., unreacted starting materials) may skew biological data .

- Batch documentation : Record detailed parameters (e.g., stirring speed, drying time) to minimize variability, as slight changes in led to 6% yield differences in analogous syntheses .

Q. How can researchers resolve contradictions in reported biological data for structurally similar thiazole derivatives?

- Methodological Answer :

- Meta-analysis : Compare datasets from (antimicrobial activity) and (enzyme inhibition) using statistical tools (e.g., ANOVA) to identify outliers .

- Control experiments : Replicate conflicting studies with standardized cell lines and compound batches. For example, attributes low solubility to inconsistent crystallization methods .

- Mechanistic studies : Use CRISPR-edited cell lines to isolate target-specific effects vs. off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.